

Application Note: Comprehensive NMR Characterization of 2-(Methyl(pyridin-2-yl)amino)ethanol

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Compound of Interest

Compound Name: 2-(Methyl(pyridin-2-yl)amino)ethanol

Cat. No.: B128869

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Abstract

This application note provides a detailed guide for the comprehensive structural elucidation of **2-(Methyl(pyridin-2-yl)amino)ethanol** using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of therapeutic agents such as Rosiglitazone, rigorous characterization of this molecule is paramount for quality control and regulatory compliance.^{[1][2][3]} This document outlines optimized protocols for sample preparation, one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR data acquisition, and a thorough guide to spectral interpretation. The methodologies described herein are designed to provide unambiguous assignment of all proton and carbon signals, ensuring the structural integrity and purity of the compound.

Introduction: The Significance of Structural Verification

2-(Methyl(pyridin-2-yl)amino)ethanol (Figure 1) is a heterocyclic compound featuring a pyridine ring, a tertiary amine, and a primary alcohol. Its role as a crucial building block in pharmaceutical synthesis necessitates a robust and reliable method for structural verification.^{[1][4]} NMR spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.^{[5][6]}

This guide is structured to walk the user through the entire NMR characterization workflow, from sample preparation to the final structural confirmation using a suite of 1D and 2D NMR experiments. The causality behind each step and experimental choice is explained to empower the researcher with a deeper understanding of the technique and its application to this specific molecule.

Figure 1: Structure of **2-(Methyl(pyridin-2-yl)amino)ethanol**

Caption: Chemical structure of **2-(Methyl(pyridin-2-yl)amino)ethanol**.

Physicochemical Properties and Sample Handling

2-(Methyl(pyridin-2-yl)amino)ethanol is typically a liquid at room temperature. It is soluble in a range of deuterated solvents commonly used for NMR, such as chloroform-d (CDCl_3), methanol-d₄ (CD_3OD), and dimethyl sulfoxide-d₆ (DMSO-d_6). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl (-OH) group, through hydrogen bonding. For this guide, CDCl_3 is chosen as the primary solvent due to its widespread use and minimal interference in the regions of interest.

Experimental Protocols

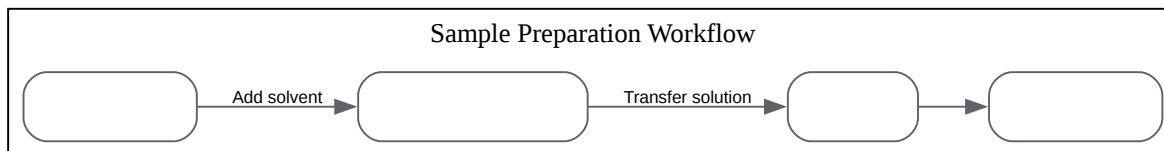
Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A clean, homogeneous sample is essential for obtaining high-resolution data.^{[7][8]}

Protocol:

- **Weighing:** Accurately weigh 10-20 mg of **2-(Methyl(pyridin-2-yl)amino)ethanol** into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
- **Dissolution:** Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- **Filtration and Transfer:** Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.^[7]

- Capping and Labeling: Securely cap the NMR tube and label it clearly.



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Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ^1H frequency of 400 MHz or higher to ensure adequate signal dispersion.

- 1D ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30)
 - Spectral Width: 16 ppm
 - Number of Scans: 16-32
 - Relaxation Delay (d1): 2 seconds
- 1D $^{13}\text{C}\{^1\text{H}\}$ NMR:
 - Pulse Program: Standard proton-decoupled (zgpg30)
 - Spectral Width: 220 ppm
 - Number of Scans: 1024 or more (as needed for S/N)
 - Relaxation Delay (d1): 2 seconds
- DEPT-135:

- Pulse Program: Standard DEPT-135
- Purpose: Differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
- 2D ¹H-¹H COSY (Correlation Spectroscopy):
 - Pulse Program: Standard gradient-selected COSY (cosygpqf)
 - Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[\[9\]](#)[\[10\]](#)[\[11\]](#)
- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: Standard gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2.3)
 - Purpose: Correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[\[9\]](#)[\[10\]](#)[\[12\]](#) The edited version also provides phase information to distinguish CH/CH₃ from CH₂ groups.
- 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf)
 - Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH and ³JCH). This is crucial for identifying quaternary carbons and piecing together the molecular fragments.[\[9\]](#)[\[10\]](#)

Spectral Interpretation and Data Analysis

The following sections detail the expected NMR data for **2-(Methyl(pyridin-2-yl)amino)ethanol** and provide a logical workflow for its interpretation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the starting point for structural elucidation.[\[13\]](#) The molecule contains 12 protons in 8 distinct chemical environments.

Table 1: Predicted ¹H NMR Data for **2-(Methyl(pyridin-2-yl)amino)ethanol** in CDCl₃

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment Rationale
H-6	~8.15	ddd	1H	J = 5.0, 1.8, 0.9	Most deshielded aromatic proton, adjacent to the pyridine nitrogen.
H-4	~7.45	ddd	1H	J = 8.5, 7.2, 1.8	Aromatic proton para to the amino group.
H-5	~6.60	ddd	1H	J = 7.2, 5.0, 0.9	Aromatic proton ortho to the amino group, shielded by it.
H-3	~6.50	d	1H	J = 8.5	Aromatic proton meta to the amino group.
H-8	~3.75	t	2H	J = 5.5	Methylene protons adjacent to the hydroxyl group (-CH ₂ OH).
H-7	~3.65	t	2H	J = 5.5	Methylene protons adjacent to the tertiary

					amine (-NCH ₂ -).
H-9	~3.05	s	3H	-	Methyl protons on the tertiary amine (-NCH ₃).
-OH	Variable	br s	1H	-	Labile hydroxyl proton; shift is concentration and solvent dependent.

¹³C NMR and DEPT-135 Spectrum Analysis

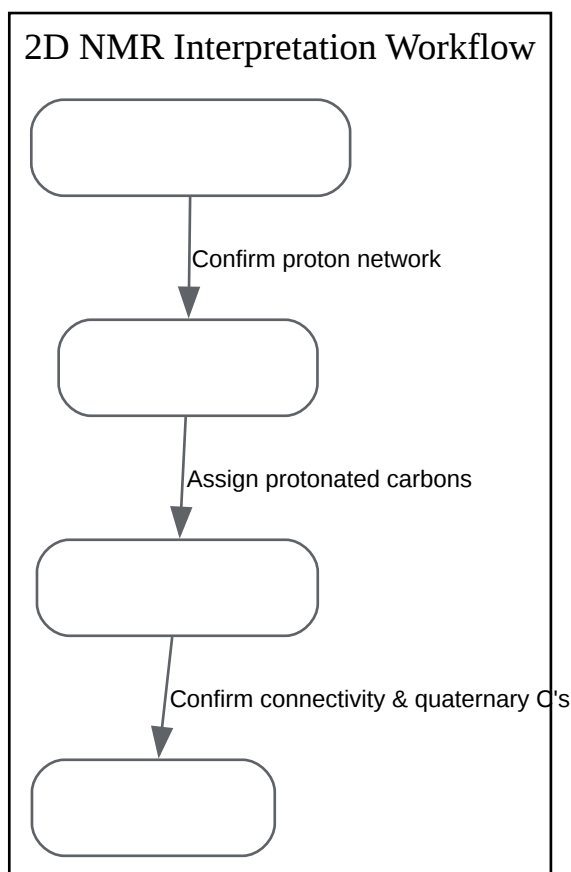
The ¹³C NMR spectrum will show 8 distinct carbon signals. The DEPT-135 experiment is vital for assigning these signals based on the number of attached protons.[\[14\]](#)

Table 2: Predicted ¹³C NMR and DEPT-135 Data for **2-(Methyl(pyridin-2-yl)amino)ethanol** in CDCl₃

Carbon Label	Chemical Shift (δ , ppm)	DEPT-135 Phase	Assignment Rationale
C-2	~158.5	None	Quaternary carbon of the pyridine ring attached to nitrogen.
C-6	~148.0	Positive (CH)	Aromatic CH adjacent to the pyridine nitrogen.
C-4	~137.0	Positive (CH)	Aromatic CH.
C-5	~112.0	Positive (CH)	Aromatic CH.
C-3	~106.5	Positive (CH)	Aromatic CH, most shielded due to the amino group.
C-8	~60.5	Negative (CH ₂)	Aliphatic CH ₂ attached to the electronegative oxygen.
C-7	~52.0	Negative (CH ₂)	Aliphatic CH ₂ attached to the tertiary amine nitrogen.
C-9	~38.0	Positive (CH ₃)	Aliphatic CH ₃ attached to the tertiary amine nitrogen.

2D NMR Correlation Analysis: Connecting the Pieces

While 1D NMR provides the fundamental data, 2D NMR is required for unambiguous assignment.



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Caption: Logical workflow for 2D NMR data interpretation.

- COSY Analysis:
 - A strong cross-peak will be observed between the signals at ~3.75 ppm (H-8) and ~3.65 ppm (H-7), confirming the ethanol fragment (-CH₂-CH₂-).
 - The aromatic protons will show correlations consistent with their positions on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6).
- HSQC Analysis:
 - This experiment will directly link each proton signal (from Table 1) to its corresponding carbon signal (from Table 2). For instance, the proton signal at ~3.05 ppm (H-9) will show

a cross-peak with the carbon signal at ~38.0 ppm (C-9), confirming the N-methyl assignment. Similarly, all CH, CH₂, and CH₃ groups will be definitively assigned.

- HMBC Analysis:
 - This is the final piece of the puzzle. Key long-range correlations will confirm the overall structure:
 - The methyl protons (H-9, ~3.05 ppm) should show a correlation to the methylene carbon C-7 (~52.0 ppm) and the quaternary pyridine carbon C-2 (~158.5 ppm). This definitively connects the methyl group to the amino nitrogen and the pyridine ring.
 - The methylene protons H-7 (~3.65 ppm) should correlate to the methyl carbon C-9 (~38.0 ppm), the other methylene carbon C-8 (~60.5 ppm), and the quaternary pyridine carbon C-2 (~158.5 ppm).
 - The aromatic proton H-3 (~6.50 ppm) should show a correlation to the quaternary carbon C-2, confirming their ortho relationship.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments as detailed in these protocols, researchers can achieve a complete and unambiguous structural characterization of **2-(Methyl(pyridin-2-yl)amino)ethanol**. This rigorous approach ensures the identity and purity of this key pharmaceutical intermediate, which is essential for drug development and manufacturing. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC provides a self-validating system of data that confirms not only the presence of all constituent parts of the molecule but also their precise connectivity.

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